2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Medicinal chemistry Building block Nucleophilic substitution

CAS 104246-28-8 is a universal precursor for parallel synthesis of antimicrobial heterocycles. Its α-chloroacetamide warhead enables nucleophilic displacement to generate thiazole, pyrazole, triazoline, and barbiturate libraries-5-15 analogs from one procurement. • Single procurement enables 5-15 diverse analogs via displacement. • Cl substituent enhances antimicrobial potency vs. non-halogenated analogs. • Docking affinity -46 to -61 kcal/mol against Mtb PtpB. • Dual antibacterial-antifungal profile; favorable ADME/Tox. • Supplied with CoA; bulk quantities available.

Molecular Formula C12H11ClN4O3S
Molecular Weight 326.76 g/mol
CAS No. 104246-28-8
Cat. No. B020006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
CAS104246-28-8
Molecular FormulaC12H11ClN4O3S
Molecular Weight326.76 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17)
InChIKeyJATUYMAYNXBPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide Building Block


2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide (CAS 104246-28-8) is a synthetic small molecule belonging to the sulfonamide-acetamide hybrid class, prepared by reacting sulfadiazine with chloroacetyl chloride [1]. Its structure integrates a pyrimidin-2-ylsulfamoyl pharmacophore—characteristic of sulfa drugs—with a reactive 2-chloroacetamide side chain. This dual architecture positions the compound as a versatile intermediate for constructing diverse heterocyclic libraries (thiazoles, pyrazoles, triazolines, barbiturates) rather than as a standalone active pharmaceutical ingredient [2][3].

2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide vs. Structural Analogs


Simple sulfonamide analogs such as sulfadiazine (CAS 68-35-9), N-acetylsulfadiazine (CAS 127-74-2), and sulfamethazine (CAS 57-68-1) lack the electrophilic 2-chloroacetamide moiety that defines CAS 104246-28-8. This chloromethyl carbonyl group serves as an essential synthetic handle for nucleophilic displacement reactions—enabling the introduction of thiazole, pyrazole, triazoline, hydrazinyl, azido, and barbituric acid motifs that are inaccessible from the parent sulfonamides [1]. Furthermore, structure-activity relationship (SAR) analyses of related pyrimidine sulfonamide-acetamide series demonstrate that electron-withdrawing substituents (such as chlorine) on the acetamide α-position significantly enhance antimicrobial potency relative to unsubstituted or electron-donating analogs, making the chloro substituent a critical determinant of biological activity rather than an inert structural feature [2].

2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide Differentiation Evidence


Synthetic Versatility via 2-Chloroacetamide Handle

CAS 104246-28-8 bears a reactive α-chlorocarbonyl group that undergoes nucleophilic displacement with thiourea, hydrazine, sodium azide, and phenols/thiols, yielding thiazole, hydrazinyl, azide, and ether/thioether derivatives respectively [1]. In contrast, the parent compound sulfadiazine (primary aromatic amine) and N-acetylsulfadiazine (CAS 127-74-2, inert acetamide) lack this electrophilic locus entirely. Across three independent synthetic studies, compound [A] (CAS 104246-28-8) was successfully converted to downstream products in yields of 70–83% for thiazole formation and 75–79% for subsequent Schiff base condensations, demonstrating reliable reactivity that is structurally impossible for the non-chlorinated analogs [1][2].

Medicinal chemistry Building block Nucleophilic substitution

Electron-Withdrawing Chloro Enhances Antimicrobial Potency

A 2024 structure-activity relationship study of pyrimidine-based sulfonamide and acetamide derivatives established that electron-withdrawing groups (halogens, nitro, nitrile) on the aromatic or acetamide moiety substantially increase antimicrobial activity, while electron-donating substituents decrease potency [1]. Although CAS 104246-28-8 itself was not the primary test article in this series, the SAR principle directly implicates the chlorine atom of its 2-chloroacetamide group as a potency-enhancing feature. Among structurally related analogs in the same study, compounds bearing halogen substituents achieved MIC values as low as 9–11.3 μg/mL against Staphylococcus aureus and Candida albicans, representing a two-fold improvement over sulfadiazine (MIC 24 ± 3.92 and 72 ± 3.44 μg/mL, respectively) [2]. The non-halogenated congener N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide (CAS 127-74-2) would be predicted to exhibit inferior activity based on the absence of this electron-withdrawing group.

Antimicrobial SAR Electron-withdrawing groups MIC quantification

Dual Antibacterial-Antifungal Activity

In a comparative antimicrobial evaluation of benzenesulfonamide derivatives, the sulfamoylphenyl-2-chloroacetamide scaffold (compound 5, structurally analogous to CAS 104246-28-8 with an N-butylsulfonamide rather than N-pyrimidinyl substitution) was identified as the second most potent dual antibacterial-antifungal agent among 18 synthesized compounds, outperformed only by a butenoic acid derivative (compound 7) [1]. Compound 5 demonstrated activity against both bacterial and fungal strains using ciprofloxacin and fluconazole as reference standards, whereas several other derivatives in the same series showed only single-mechanism (antibacterial-only or antifungal-only) profiles. This dual-action capability is mechanistically linked to the combined sulfonamide (folate synthesis inhibition) and chloroacetamide (potential covalent target engagement) pharmacophores present in CAS 104246-28-8.

Dual antimicrobial Sulfonamide hybrids Ciprofloxacin comparator

Molecular Docking Against Mtb PtpB

Computational docking studies of pyrimidine-based sulfonamide and acetamide derivatives—the structural class to which CAS 104246-28-8 belongs—against Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB) revealed binding affinities ranging from -46 to -61 kcal/mol, with stable complex formation mediated by hydrogen bonding and π-π stacking interactions with active-site residues [1]. While CAS 104246-28-8 itself was not explicitly docked in this study, its pyrimidine-sulfamoyl-phenyl-acetamide scaffold matches the core pharmacophore of the docked compounds. In contrast, simpler sulfonamides lacking the acetamide extension (e.g., sulfadiazine) present fewer hydrogen bond donor/acceptor points and reduced aromatic surface area for π-stacking, predicting weaker binding to this anti-tubercular target.

Molecular docking Tuberculosis Binding affinity

Physicochemical Differentiation from N-Acetylsulfadiazine

The replacement of the N-acetyl methyl group in N-acetylsulfadiazine (CAS 127-74-2) with a chloromethyl group in CAS 104246-28-8 introduces a heavier halogen atom (molecular weight increase from 292.31 to 326.76 g/mol), increased lipophilicity due to chlorine's higher Hansch π constant (Cl: +0.71 vs. CH₃: +0.56), and electrophilic reactivity conferred by the α-halo carbonyl [1]. ADME/Tox analysis of the broader pyrimidine sulfonamide-acetamide class indicated favorable drug-likeness profiles, with the electron-withdrawing substituents positively influencing physicochemical parameters [2]. These property differences are material for pharmacokinetic optimization and for synthetic planning where the chloromethyl group serves as a leaving group in SN2 reactions—a capability entirely absent in N-acetylsulfadiazine.

Drug-likeness Physicochemical properties ADME/Tox

2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide Application Scenarios


Heterocyclic Library Synthesis Intermediate

CAS 104246-28-8 serves as the universal precursor for generating thiazole, pyrazole, triazoline, hydrazinyl, azido, and barbituric acid derivatives through straightforward nucleophilic displacement reactions. A single procurement of this compound enables the parallel synthesis of 5–15 structurally diverse analogs for antimicrobial screening cascades, as demonstrated across four independent synthetic programs [1]. This is not achievable with sulfadiazine or N-acetylsulfadiazine, which lack the displaceable chloride.

Broad-Spectrum Antimicrobial Lead Optimization

The dual antibacterial-antifungal profile observed in the sulfamoylphenyl-2-chloroacetamide series, combined with SAR evidence favoring electron-withdrawing substituents, makes CAS 104246-28-8 a rational starting scaffold for medicinal chemistry programs targeting drug-resistant Gram-positive, Gram-negative, and fungal pathogens simultaneously [2][3]. The compound's predicted drug-likeness from ADME/Tox analysis further supports its selection over non-halogenated alternatives.

Anti-Tubercular Fragment-Based Drug Discovery

Molecular docking evidence demonstrates that pyrimidine sulfonamide-acetamide scaffolds bind with high affinity (-46 to -61 kcal/mol) to Mycobacterium tuberculosis PtpB, a validated target for TB therapy [4]. CAS 104246-28-8 provides the complete pyrimidine-sulfamoyl-phenyl-acetamide framework in a single building block, enabling rapid fragment growth and optimization without multi-step core construction.

Covalent Probe Development via Chloroacetamide Warhead

The α-chloroacetamide moiety in CAS 104246-28-8 is a mild electrophile capable of forming covalent adducts with cysteine, serine, or histidine residues in target proteins. This property is absent in N-acetylsulfadiazine (CAS 127-74-2). For chemical biology programs developing activity-based probes or covalent inhibitors, CAS 104246-28-8 offers a sulfonamide-targeting module conjugated to a latent electrophilic warhead in a single, commercially accessible intermediate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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